{(2Z)-2-[4-(diethylamino)benzylidene]-3-oxo-2,3-dihydro-1H-inden-1-ylidene}propanedinitrile
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Overview
Description
2-[2-{(Z)-1-[4-(diethylamino)phenyl]methylidene}-3-oxo-1H-inden-1(3H)-yliden]malononitrile is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a diethylamino group attached to a phenyl ring, which is further connected to an indene core with a malononitrile moiety. The presence of multiple functional groups makes it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-{(Z)-1-[4-(diethylamino)phenyl]methylidene}-3-oxo-1H-inden-1(3H)-yliden]malononitrile typically involves a multi-step process. One common method includes the condensation of 4-(diethylamino)benzaldehyde with 3-oxo-1H-inden-1-ylidenemalononitrile under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-{(Z)-1-[4-(diethylamino)phenyl]methylidene}-3-oxo-1H-inden-1(3H)-yliden]malononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions with reagents like bromine or nitric acid, introducing new functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
2-[2-{(Z)-1-[4-(diethylamino)phenyl]methylidene}-3-oxo-1H-inden-1(3H)-yliden]malononitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[2-{(Z)-1-[4-(diethylamino)phenyl]methylidene}-3-oxo-1H-inden-1(3H)-yliden]malononitrile involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes or receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-{(Z)-1-[4-(dimethylamino)phenyl]methylidene}-3-oxo-1H-inden-1(3H)-yliden]malononitrile
- 2-[2-{(Z)-1-[4-(methoxyphenyl)phenyl]methylidene}-3-oxo-1H-inden-1(3H)-yliden]malononitrile
Uniqueness
2-[2-{(Z)-1-[4-(diethylamino)phenyl]methylidene}-3-oxo-1H-inden-1(3H)-yliden]malononitrile is unique due to the presence of the diethylamino group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in its biological applications compared to similar compounds with different substituents.
Properties
Molecular Formula |
C23H19N3O |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-[(2Z)-2-[[4-(diethylamino)phenyl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile |
InChI |
InChI=1S/C23H19N3O/c1-3-26(4-2)18-11-9-16(10-12-18)13-21-22(17(14-24)15-25)19-7-5-6-8-20(19)23(21)27/h5-13H,3-4H2,1-2H3/b21-13- |
InChI Key |
NICCSDUTDPWLEL-BKUYFWCQSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C\2/C(=C(C#N)C#N)C3=CC=CC=C3C2=O |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=C(C#N)C#N)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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